molecular formula C13H16O4S B2586889 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid CAS No. 1891969-16-6

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid

Cat. No. B2586889
CAS RN: 1891969-16-6
M. Wt: 268.33
InChI Key: QKDBWPAYYIYORE-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid (CAS# 1891969-16-6) is a research chemical . It has a molecular weight of 268.33 and a molecular formula of C13H16O4S . The IUPAC name for this compound is 1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The compound has a complexity of 415 and a topological polar surface area of 79.8 . It has 18 heavy atoms, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound is canonicalized .


Physical And Chemical Properties Analysis

The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 268.07693016 . The compound has a formal charge of 0 . The XLogP3 of the compound is 2.1 .

Scientific Research Applications

a. Anti-Inflammatory Agents: The compound’s cyclopentane ring and sulfonyl group suggest anti-inflammatory properties. Scientists investigate derivatives of this acid to develop new anti-inflammatory drugs.

b. Analgesics: Given its structural features, 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid derivatives may act as analgesics. Researchers study modifications to enhance pain-relieving effects.

Organic Synthesis

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid is a versatile building block for organic synthesis. Its reactivity allows for the creation of diverse compounds:

a. Isoxazole and Isoxazoline Derivatives: Researchers use this acid to prepare precursors needed for solid-phase synthesis of isoxazole and isoxazoline derivatives .

properties

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBWPAYYIYORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid

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